molecular formula C32H52O2S B14761773 beta-Amyrenonol methylthiomethyl ether

beta-Amyrenonol methylthiomethyl ether

Cat. No.: B14761773
M. Wt: 500.8 g/mol
InChI Key: GREHYYBBVPBZGH-BJFAYYBWSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for preparing ethers, including beta-Amyrenonol methylthiomethyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) . Another variation involves using silver oxide (Ag2O) as a mild base, allowing the free alcohol to react directly with the alkyl halide .

Industrial Production Methods: Industrial production of this compound involves large-scale Williamson ether synthesis. This method is preferred due to its operational simplicity and general applicability . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: beta-Amyrenonol methylthiomethyl ether undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Comparison with Similar Compounds

beta-Amyrenonol methylthiomethyl ether is unique due to its specific chemical structure and properties. Similar compounds include:

These compounds share similar structural features but differ in their functional groups and specific properties.

Properties

Molecular Formula

C32H52O2S

Molecular Weight

500.8 g/mol

IUPAC Name

(4aR,6aR,6aS,6bR,8aR,10S,12aS,14bR)-2,2,4a,6a,6b,9,9,12a-octamethyl-10-(methylsulfanylmethoxy)-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-13-one

InChI

InChI=1S/C32H52O2S/c1-27(2)14-15-29(5)16-17-31(7)21(22(29)19-27)18-23(33)26-30(6)12-11-25(34-20-35-9)28(3,4)24(30)10-13-32(26,31)8/h18,22,24-26H,10-17,19-20H2,1-9H3/t22-,24-,25-,26+,29+,30-,31+,32+/m0/s1

InChI Key

GREHYYBBVPBZGH-BJFAYYBWSA-N

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OCSC)C)C)[C@@H]1CC(CC2)(C)C)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)OCSC)C)C)C2C1)C)C)C

Origin of Product

United States

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